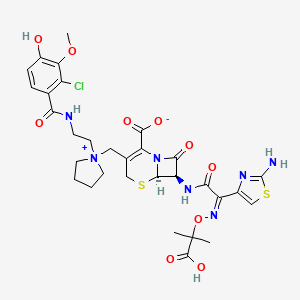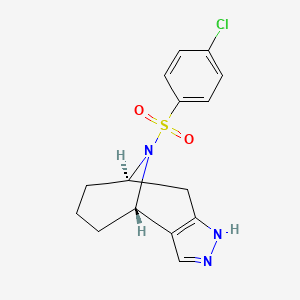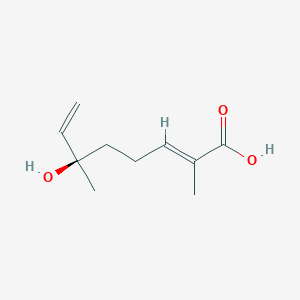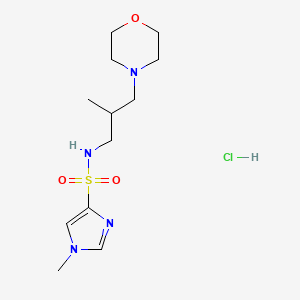![molecular formula C23H26BrN7O8 B12776362 Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 71701-29-6](/img/structure/B12776362.png)
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple functional groups, including a bromo group, dinitrophenyl group, azo linkage, cyanoethoxy group, hydroxyethyl group, and methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Azo Compound: The azo linkage is typically formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the Bromo and Dinitrophenyl Groups: The bromo and dinitrophenyl groups are introduced through electrophilic aromatic substitution reactions, where bromine and dinitrophenyl reagents are used.
Attachment of the Cyanoethoxy and Hydroxyethyl Groups: These groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the aromatic ring.
Final Formation of the Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The azo linkage can be reduced to form corresponding amines, and the nitro groups can be reduced to amines as well.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with extended conjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Coupling Reactions: Catalysts such as palladium or copper are used in coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives.
Coupling Reactions: Formation of larger conjugated molecules.
科学研究应用
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
作用机制
The mechanism of action of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the azo linkage and nitro groups can undergo redox reactions, affecting cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enables it to bind to specific proteins and enzymes, modulating their activity.
相似化合物的比较
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- can be compared with other similar compounds, such as:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Similar structure but with different substituents, leading to variations in reactivity and applications.
Propanamide, 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl: Different functional groups, resulting in distinct chemical properties and uses.
3-bromo-N-[2-({2-[(3-bromopropanoyl)amino]ethyl}disulfanyl)ethyl]propanamide:
属性
CAS 编号 |
71701-29-6 |
|---|---|
分子式 |
C23H26BrN7O8 |
分子量 |
608.4 g/mol |
IUPAC 名称 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethyl-(2-hydroxyethyl)amino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C23H26BrN7O8/c1-3-22(33)26-17-13-19(29(6-8-32)7-10-39-9-4-5-25)21(38-2)14-18(17)27-28-23-16(24)11-15(30(34)35)12-20(23)31(36)37/h11-14,32H,3-4,6-10H2,1-2H3,(H,26,33) |
InChI 键 |
KCFKGVXEMQXKGB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















